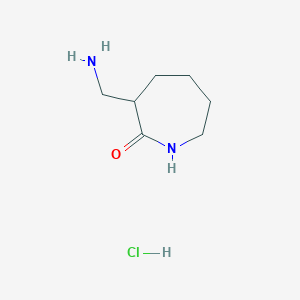

3-(Aminomethyl)azepan-2-one hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(aminomethyl)azepan-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c8-5-6-3-1-2-4-9-7(6)10;/h6H,1-5,8H2,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPWFQXLPIOMVKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)C(C1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137604-86-3 | |

| Record name | 3-(aminomethyl)azepan-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Aminomethyl Azepan 2 One Hydrochloride and Analogues

Strategies for Azepane Ring Construction

The formation of the azepane ring is a key challenge in the synthesis of these compounds due to the entropic and enthalpic barriers associated with forming medium-sized rings. nih.gov Modern organic synthesis has provided several robust solutions to this challenge.

Ring-Closing Metathesis (RCM) Approaches

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool for the construction of a wide array of unsaturated rings, including the azepane core. researchgate.net This reaction utilizes transition metal carbene complexes, most notably Grubbs and Schrock catalysts, to facilitate the intramolecular exchange of substituents between two terminal alkenes, forming a cycloalkene and releasing volatile ethylene (B1197577) gas, which drives the reaction to completion. acs.orgbenthamdirect.com The functional group tolerance of modern ruthenium-based catalysts makes RCM particularly suitable for the synthesis of complex, functionalized nitrogen heterocycles. researchgate.netacs.org

The general strategy for synthesizing an azepan-2-one (B1668282) precursor via RCM involves an acyclic diene tethered to a nitrogen atom. For instance, a diallylamine (B93489) derivative can undergo RCM to furnish a dihydroazepine, which can then be reduced and further functionalized to yield the desired azepan-2-one analogue. The choice of catalyst is crucial and depends on the substrate's steric and electronic properties. benthamdirect.com

Table 1: Generations of Grubbs Catalysts for RCM

| Catalyst Generation | Structure | Key Features |

|---|---|---|

| First Generation | Benzylidene-bis(tricyclohexylphosphine)dichlororuthenium | Good functional group tolerance, but sensitive to electron-rich amines. acs.orgacs.org |

| Second Generation | (1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene)dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium | Higher activity and broader substrate scope; more tolerant of challenging substrates. rsc.org |

| Hoveyda-Grubbs | Dichloro(o-isopropoxyphenylmethylene)(tricyclohexylphosphine)ruthenium | Features a chelating isopropoxybenzylidene ligand, leading to increased stability and recyclability. |

| Third Generation | (e.g., catalysts with pyridine (B92270) ligands) | Designed for fast initiation, particularly useful in ring-opening metathesis polymerization (ROMP). acs.org |

This table provides a simplified overview of the evolution of Grubbs catalysts commonly used in RCM.

While electron-rich amines can be challenging substrates, this limitation is often overcome by using N-protected derivatives, such as tosylamides or carbamates, which reduce the coordinating ability of the nitrogen atom and prevent catalyst deactivation. acs.org The resulting unsaturated lactam can then be hydrogenated to the corresponding saturated azepan-2-one.

Ring-Expansion Reactions, including Beckmann Rearrangement

Ring-expansion reactions offer a fundamentally different approach to the azepane scaffold, starting from more readily available six-membered rings. The most prominent of these is the Beckmann rearrangement, a classic and industrially significant reaction. wikipedia.org This acid-catalyzed rearrangement converts a ketoxime into an amide. organic-chemistry.org For the synthesis of the parent azepan-2-one (ε-caprolactam), the process begins with cyclohexanone (B45756), which is converted to cyclohexanone oxime. Treatment of the oxime with a strong acid, such as sulfuric or polyphosphoric acid, induces a stereospecific rearrangement where the group anti-periplanar to the oxime's hydroxyl group migrates to the nitrogen atom, leading to the formation of the seven-membered lactam ring. wikipedia.orgmasterorganicchemistry.com This process is the cornerstone of industrial Nylon-6 production. nih.govscribd.com

Table 2: Key Steps in Beckmann Rearrangement for ε-Caprolactam Synthesis

| Step | Reactant | Reagent(s) | Product |

|---|---|---|---|

| 1. Oximation | Cyclohexanone | Hydroxylamine (NH₂OH) | Cyclohexanone oxime |

| 2. Rearrangement | Cyclohexanone oxime | Strong Acid (e.g., H₂SO₄) | ε-Caprolactam (Azepan-2-one) |

This table outlines the archetypal synthesis of the parent azepan-2-one ring via the Beckmann rearrangement. wikipedia.orgscribd.com

Beyond the classic Beckmann rearrangement, other ring-expansion strategies have been developed. For instance, a photochemical rearrangement of N-vinylpyrrolidinones, formed from the condensation of pyrrolidinones and aldehydes, provides a two-step formal [5+2] cycloaddition pathway to substituted azepan-4-ones, which can be further modified. organic-chemistry.org Another approach involves the reaction of hydroxyalkyl azides with cyclic ketones, which can afford substituted lactams. nih.gov These methods provide access to functionalized azepane cores that are not easily accessible through the traditional Beckmann route.

Halo-Cyclization Techniques

Halo-cyclization, particularly iodocyclization, represents an effective method for constructing nitrogen heterocycles from acyclic precursors containing a nucleophilic nitrogen and an unsaturated carbon-carbon bond (e.g., an alkyne). benthamdirect.com The reaction is initiated by an electrophilic halogen source, such as iodine (I₂), N-iodosuccinimide (NIS), or iodine monochloride (ICl). benthamdirect.comresearchgate.net The electrophile activates the alkyne, prompting an intramolecular nucleophilic attack by the nitrogen atom.

For the synthesis of an azepane precursor, a suitably substituted δ,ε- or ε,ζ-alkynyl amine can undergo a 7-endo-dig or 7-exo-dig cyclization. The reaction proceeds under mild conditions and tolerates a variety of functional groups. rsc.org The resulting iodo-functionalized dihydroazepine can serve as a versatile intermediate. The carbon-iodine bond provides a handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce further complexity, or it can be removed via reduction. benthamdirect.com Subsequent reduction of the double bond within the ring would yield the saturated azepane skeleton.

Intramolecular Reductive Amination

Intramolecular reductive amination is a robust and widely used strategy for the synthesis of cyclic amines, including azepanes. organicchemistrytutor.commasterorganicchemistry.com This reaction involves the formation of a cyclic imine or iminium ion from an acyclic precursor containing both an amine and a carbonyl group (aldehyde or ketone), followed by its immediate reduction in situ to the corresponding cyclic amine. chemistrysteps.comyoutube.com The key advantage is the ability to form the ring and the final amine in a single, often one-pot, operation.

The synthesis of an azepane ring via this method typically starts with a 6-aminohexanal (B8501505) or a 7-aminoheptan-2-one (B1287075) derivative. Under mildly acidic conditions, the amine and carbonyl groups condense to form a seven-membered cyclic iminium ion intermediate. organicchemistrytutor.com A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is present in the reaction mixture to selectively reduce the iminium ion as it forms, without reducing the starting carbonyl compound. masterorganicchemistry.com This method has been successfully applied to the stereoselective synthesis of heavily hydroxylated azepane iminosugars, demonstrating its utility in constructing complex and chiral azepane structures. acs.orgnih.gov

Formal 1,3-Migration and Annulation Protocols for Azepane Derivatives

Novel strategies involving transition-metal catalysis have opened new avenues for azepane synthesis. One such advanced method is a formal 1,3-migration and annulation protocol initiated by an α-imino rhodium carbene. acs.orgbohrium.comnih.gov This process typically begins with an N-sulfonyl-1,2,3-triazole bearing a tethered alkenyl group and a hydroxyl or acyloxy group.

In the presence of a rhodium catalyst, the triazole extrudes dinitrogen to form a reactive α-imino rhodium carbene intermediate. acs.org This intermediate then triggers a formal 1,3-migration of the hydroxy or acyloxy group, generating a zwitterionic intermediate. acs.orgbohrium.com This zwitterion possesses multiple reactive sites, and a subsequent selective intramolecular annulation involving the tethered alkene leads to the efficient construction of densely functionalized azepane derivatives. acs.org This migration-annulation protocol is notable for its efficiency and good functional group tolerance, providing a powerful tool for accessing complex seven-membered N-heterocycles. nih.govresearchgate.net

Cyclization Reactions from Appropriate Precursors

Beyond the specific methods detailed above, the construction of the azepane ring can be achieved through the cyclization of various other linear precursors. The choice of precursor and cyclization strategy is often dictated by the desired substitution pattern on the final azepane ring.

One such approach is the copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes. nih.govmdpi.com In this reaction, an intermolecular addition of an amine to a copper-activated triple bond is followed by an intramolecular cyclization involving the allene (B1206475) group to form functionalized azepine derivatives. mdpi.com These can then be hydrogenated to the corresponding azepanes.

Another strategy involves the Silyl-aza-Prins cyclization, which can be used to synthesize tetrahydroazepines from allylsilyl amines and an aldehyde. nih.gov This reaction, often catalyzed by Lewis acids like InCl₃, forms C-N and C-C bonds in a single step. The resulting unsaturated azacycle can be subsequently reduced. The development of such cyclization reactions from carefully designed acyclic precursors continues to be a fertile area of research, expanding the toolbox for the synthesis of azepan-2-one and its analogues. researchgate.net

Introduction of the Aminomethyl Moiety

The strategic installation of the aminomethyl group at the C3 position of the azepan-2-one ring is a critical step in the synthesis of the target compound and its derivatives. Several classical and modern organic reactions have been adapted and optimized for this purpose.

Reductive Amination Strategies

Reductive amination stands out as a powerful and versatile method for the formation of amines from carbonyl compounds. elsevierpure.com In the context of synthesizing 3-(aminomethyl)azepan-2-one (B13187769), this strategy typically involves the reduction of a 3-cyano or a 3-formyl derivative of azepan-2-one.

A common precursor for this route is 2-oxoazepane-3-carbonitrile. The nitrile group can be reduced to a primary amine using various reducing agents. Catalytic hydrogenation is a frequently employed method, utilizing catalysts such as Raney Nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. The choice of catalyst, solvent, temperature, and pressure are critical parameters that influence the reaction's efficiency and selectivity.

Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a Lewis acid can be used for the reduction of the nitrile. The selection of the reducing agent is crucial to avoid the reduction of the lactam carbonyl group.

| Precursor | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) |

| 2-Oxoazepane-3-carbonitrile | Raney Nickel, H₂ | Methanol (B129727)/Ammonia (B1221849) | 80-100 | 50-100 | High |

| 2-Oxoazepane-3-carbonitrile | Pd/C, H₂ | Ethanol | 25-50 | 1-5 | Moderate to High |

| 2-Oxoazepane-3-carbonitrile | LiAlH₄ | Tetrahydrofuran (B95107) | 0-25 | N/A | Variable |

| 2-Oxoazepane-3-carboxaldehyde | NH₃, H₂/Catalyst | Methanol | 50-70 | 20-40 | Good |

This table presents typical conditions and expected yield ranges based on analogous reactions in the literature. Actual results may vary.

Aminomethylation Reactions

Direct aminomethylation offers a more direct route to introduce the aminomethyl group, often proceeding via an iminium ion intermediate. This can be achieved by reacting ε-caprolactam with formaldehyde (B43269) and a suitable amine source. For the synthesis of the primary amine, ammonia or a protected form of ammonia is used. The reaction is typically carried out in a protic solvent and may be catalyzed by an acid.

A notable reagent for aminomethylation is Eschenmoser's salt (dimethyl(methylidene)ammonium iodide), which can react with the enolate of ε-caprolactam to introduce a dimethylaminomethyl group. Subsequent manipulation would be required to obtain the primary amine.

Nucleophilic Substitution Routes

Nucleophilic substitution provides a reliable pathway for the introduction of the amino group. This method typically starts with a 3-substituted azepan-2-one where the substituent is a good leaving group, such as a halide (e.g., bromide) or a sulfonate ester (e.g., mesylate or tosylate).

A common strategy involves the reaction of 3-(bromomethyl)azepan-2-one (B2629698) with a nitrogen nucleophile. To obtain the primary amine, direct ammonolysis with ammonia can be employed, though this can sometimes lead to overalkylation. nih.gov A more controlled approach is the Gabriel synthesis, which utilizes potassium phthalimide (B116566) as an ammonia surrogate. wikipedia.orgmasterorganicchemistry.com The resulting N-phthalimidomethyl derivative is then cleaved, typically with hydrazine, to release the desired primary amine. wikipedia.org Another alternative is the use of sodium azide (B81097) to form a 3-(azidomethyl)azepan-2-one (B2966475) intermediate, which can then be reduced to the corresponding amine by catalytic hydrogenation or with reagents like triphenylphosphine (B44618) followed by hydrolysis (the Staudinger reaction).

| Substrate | Nucleophile | Reagent for Amine Liberation | Solvent | Yield (%) |

| 3-(Bromomethyl)azepan-2-one | Potassium Phthalimide | Hydrazine | DMF | Good |

| 3-(Bromomethyl)azepan-2-one | Sodium Azide | H₂/Pd/C | Methanol | High |

| 3-(Mesyloxymethyl)azepan-2-one | Ammonia | - | Ethanol | Moderate |

This table illustrates common nucleophilic substitution strategies with expected outcomes.

Mannich-Type Reactions

The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine or ammonia. masterorganicchemistry.comnih.govwikipedia.org In the synthesis of 3-(aminomethyl)azepan-2-one, ε-caprolactam serves as the active hydrogen compound. The reaction proceeds through the formation of an iminium ion from formaldehyde and the amine, which then electrophilically attacks the enol or enolate of the caprolactam. wikipedia.org

When ammonia or an ammonium (B1175870) salt is used as the amine component, a primary aminomethyl group can be introduced at the 3-position. The reaction conditions, such as pH and temperature, are crucial for optimizing the yield and minimizing the formation of byproducts. nih.gov

Optimization of Reaction Conditions and Efficiency

One-Pot Synthesis Approaches

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of reduced waste, time, and cost. ijcmas.comnih.gov For the synthesis of 3-(aminomethyl)azepan-2-one hydrochloride, one-pot strategies can be devised by combining several of the aforementioned steps.

For instance, a one-pot procedure could involve the in-situ formation of a 3-formyl or 3-cyano derivative of caprolactam followed by immediate reductive amination. Another approach could be the direct conversion of lysine (B10760008), a bio-renewable resource, to a substituted caprolactam, which could then be functionalized. Research has demonstrated the one-pot conversion of L-lysine to α-dimethyl amino caprolactam, which highlights the potential for developing streamlined syntheses from readily available starting materials. libretexts.org

| Starting Material | Reagents | Key Transformations | Advantages |

| ε-Caprolactam | Formaldehyde, Ammonia, Reducing Agent | In-situ Mannich reaction and reduction | Reduced workup, higher throughput |

| 2-Oxoazepane-3-carboxylate | Ester reduction, Oxidation, Reductive Amination | Sequential functional group interconversions | High convergency |

| L-Lysine | Catalyst, Hydrogen | Cyclization, N-methylation, Hydrogenolysis | Utilizes a renewable feedstock |

This table outlines potential one-pot strategies for the synthesis of 3-(aminomethyl)azepan-2-one and its analogues.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has become a valuable technique in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. This technology utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture. This contrasts with conventional heating, where heat is transferred inefficiently through the vessel walls.

While specific literature on the microwave-assisted synthesis of this compound is not abundant, the principles are applicable to key synthetic steps for its analogues. For instance, the formation of the core azepan-2-one (ε-caprolactam) ring via the Beckmann rearrangement of cyclohexanone oxime can be significantly accelerated. researchgate.netresearchgate.net Studies have shown that this rearrangement can be performed efficiently under microwave irradiation, often with the aid of solid acid catalysts, providing a greener alternative to traditional methods that use corrosive reagents. researchgate.net

Furthermore, microwave assistance can be effectively applied to the synthesis of substituted lactams and related heterocyclic systems. beilstein-journals.orgnih.govmdpi.com For example, intramolecular cyclization reactions to form seven-membered rings, a key step in building the azepane framework, can be completed in minutes under microwave irradiation compared to hours with conventional heating. nih.govmdpi.com This rapid and efficient heating is also beneficial for reactions such as N-alkylation or acylation, which could be used to create a variety of analogues.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Cyclization Reaction

| Method | Reaction Time | Yield (%) | Reference Example |

|---|---|---|---|

| Conventional Heating | 27 hours | ~70% | Synthesis of a triazole derivative nih.gov |

| Microwave-Assisted | 30 minutes | 96% | Synthesis of a triazole derivative nih.gov |

This table illustrates the typical advantages of microwave-assisted synthesis, showing a significant reduction in reaction time and an increase in yield for a heterocyclic synthesis.

Solvent and Reagent Selection (e.g., Triethylamine, Lewis Bases)

The judicious selection of solvents and reagents is paramount in the synthesis of complex molecules like this compound, as these choices dictate reaction outcomes, yields, and purity. utoronto.caresearchgate.net

Triethylamine (Et₃N) is a widely used organic base in syntheses involving lactams and amines. wikipedia.org Its primary function is to act as an acid scavenger. For example, in reactions where an amine is acylated using an acyl chloride, hydrogen chloride (HCl) is produced as a byproduct. Triethylamine reacts with this HCl to form triethylammonium (B8662869) chloride, a salt that is often insoluble in organic solvents and can be easily filtered off. wikipedia.orgnih.gov This neutralization drives the reaction toward completion. wikipedia.org Its volatility also simplifies its removal from the reaction mixture post-reaction.

Lewis bases , such as pyridine or 4-dimethylaminopyridine (B28879) (DMAP), can serve as catalysts, particularly in acylation reactions. DMAP is a highly efficient nucleophilic catalyst for the esterification and amidation of sterically hindered substrates. In the synthesis of analogues, where the aminomethyl side chain might be modified, DMAP could facilitate these transformations effectively. The enantioselective synthesis of γ-lactams has also been achieved through the activation of electrophiles by Lewis bases, which induce cyclization. nih.gov

Solvent selection plays a critical role in controlling reaction kinetics and selectivity. unibo.itresearchgate.net Polar aprotic solvents like N,N-dimethylformamide (DMF) and acetonitrile (B52724) are common choices as they can dissolve a broad range of reactants and are stable under many reaction conditions. nih.gov For reactions involving highly reactive species like organometallics or strong bases, anhydrous ethereal solvents such as tetrahydrofuran (THF) are preferred to prevent quenching. The environmental impact of solvent choice is also an increasing consideration, with a push towards "greener" solvents. utoronto.ca

Table 2: Functions of Common Reagents and Solvents in Azepane Synthesis

| Reagent/Solvent | Class | Primary Function | Typical Application |

|---|---|---|---|

| Triethylamine | Tertiary Amine Base | Acid Scavenger | Neutralizing HCl in acylation/alkylation reactions wikipedia.org |

| DMAP | Lewis Base | Nucleophilic Catalyst | Amide bond formation, esterification |

| DMF | Polar Aprotic Solvent | Reaction Medium | General synthesis, dissolving polar reactants nih.gov |

| THF | Polar Aprotic Solvent | Reaction Medium | Reactions requiring anhydrous conditions |

Stereoselective Synthesis of Enantiopure Azepane-2-one Derivatives

The synthesis of single-enantiomer compounds is of utmost importance in medicinal chemistry, as different enantiomers can exhibit vastly different pharmacological activities. The main strategies to achieve this are chiral pool synthesis and asymmetric catalysis. mdpi.com

Chiral Pool Approaches

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. mdpi.comnih.gov α-Amino acids are particularly valuable in this regard due to their inherent chirality. researchgate.netbaranlab.org For the synthesis of chiral 3-(aminomethyl)azepan-2-one analogues, an amino acid such as L-lysine, which possesses a stereocenter at the α-position and a side chain of appropriate length, could serve as a logical starting point.

The synthetic strategy would involve a sequence of reactions designed to form the seven-membered lactam ring while preserving the original stereocenter. This might include protection of the amino groups, activation of the carboxylic acid, and an intramolecular cyclization step. By starting with a molecule of known absolute configuration from the chiral pool, the stereochemistry of the final product is directly controlled. mdpi.com Similarly, carbohydrates and terpenes are other common classes of chiral pool starting materials that can be transformed into complex chiral targets. mdpi.com

Asymmetric Catalysis

Asymmetric catalysis is a powerful strategy that employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. mdpi.comnih.gov This approach is often more versatile and atom-economical than chiral pool synthesis.

One of the most effective methods for synthesizing chiral amines and their derivatives is the asymmetric hydrogenation of unsaturated precursors like imines or enamines. acs.org Transition metal complexes, often featuring rhodium, iridium, or palladium with chiral phosphine (B1218219) ligands (e.g., BINAP), can catalyze the addition of hydrogen across a C=N or C=C double bond with high enantioselectivity. dicp.ac.cndoaj.orgresearchgate.net For instance, a prochiral cyclic enamine corresponding to the azepan-2-one scaffold could be hydrogenated to install the desired stereocenter with excellent enantiomeric excess. dicp.ac.cn

Other asymmetric catalytic methods applicable to the synthesis of chiral azepanone derivatives include:

Lewis acid-catalyzed cycloadditions : Chiral Lewis acids can catalyze reactions like the (4+3) annulation of donor-acceptor cyclopropanes with azadienes to construct the seven-membered azepane ring with high diastereo- and enantioselectivity. nih.gov

Organocatalysis : Small, chiral organic molecules can catalyze a variety of transformations, including Michael additions and aldol (B89426) reactions, to create stereocenters with high fidelity. mdpi.com

Osmium-catalyzed aminohydroxylation : This method can be used to introduce both an amino and a hydroxyl group across a double bond in a stereocontrolled manner, providing access to highly functionalized chiral azepanes. acs.orgnih.gov

Table 3: Comparison of Stereoselective Synthesis Strategies

| Strategy | Principle | Advantages | Limitations |

|---|---|---|---|

| Chiral Pool Synthesis | Uses naturally occurring enantiopure starting materials (e.g., amino acids). mdpi.comnih.gov | Predictable stereochemical outcome; readily available starting materials. | Limited to the structural diversity of the chiral pool; can require lengthy synthetic routes. |

| Asymmetric Catalysis | A small amount of a chiral catalyst generates a large amount of a single enantiomer from a prochiral substrate. nih.gov | High efficiency and versatility; catalytic nature is atom-economical. acs.org | Requires development and screening of specific catalysts; can be sensitive to reaction conditions. |

Chemical Transformations and Derivatization of 3 Aminomethyl Azepan 2 One Hydrochloride

Reactivity of the Lactam Nitrogen

The nitrogen atom within the seven-membered lactam ring of 3-(aminomethyl)azepan-2-one (B13187769) exhibits nucleophilic character and can participate in several types of chemical reactions, including acylation, alkylation, and other N-functionalization strategies. These transformations modify the properties of the parent molecule, influencing its solubility, polarity, and biological activity.

Acylation Reactions

The acylation of the lactam nitrogen in caprolactam derivatives introduces an acyl group, forming an N-acyl lactam. This transformation is typically achieved using various acylating agents such as acyl chlorides or acid anhydrides. The reaction generally requires the deprotonation of the lactam nitrogen to enhance its nucleophilicity, which can be accomplished using a suitable base. While specific studies on the N-acylation of 3-(aminomethyl)azepan-2-one are not extensively detailed in publicly available literature, general methodologies for the N-acylation of lactams can be applied. For instance, a formal [6 + 1] annulation reaction has been developed for the synthesis of diverse acylated caprolactams, indicating the feasibility of such transformations. rsc.org

A general representation of the N-acylation of a caprolactam is shown below:

General Reaction Scheme for N-Acylation of Caprolactam

Interactive Data Table: Representative N-Acylation Reactions of Lactams.

| Acylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Acetyl Chloride | Sodium Hydride | THF | 0 to rt | Good | General Knowledge |

| Benzoyl Chloride | Pyridine (B92270) | Dichloromethane | rt | High | General Knowledge |

| Acetic Anhydride | Sodium Acetate | Acetic Acid | Reflux | Moderate | General Knowledge |

Alkylation Reactions

N-alkylation of the lactam nitrogen introduces an alkyl group, which can significantly alter the steric and electronic properties of the molecule. This reaction is typically performed by treating the lactam with an alkylating agent, such as an alkyl halide, in the presence of a base to deprotonate the lactam nitrogen. A common method involves the preparation of sodium ε-caprolactam by reacting ε-caprolactam with sodium in an inert solvent like xylene, followed by the addition of the alkyl halide. mdpi.com Microwave-assisted solvent-free phase-transfer catalytic conditions have also been reported for the rapid N-alkylation of amides and lactams. libretexts.org

General Reaction Scheme for N-Alkylation of Caprolactam

Interactive Data Table: Examples of N-Alkylation Reactions of Caprolactam.

| Alkylating Agent | Base | Catalyst | Conditions | Yield (%) | Reference |

| Methyl Iodide | Sodium | Xylene | Reflux | - | mdpi.com |

| Ethyl Bromide | Potassium Hydroxide | TBAB | Microwave | High | libretexts.org |

| Benzyl Chloride | Sodium Hydride | DMF | rt | Good | General Knowledge |

N-Functionalization Strategies

Beyond simple acylation and alkylation, various other functional groups can be introduced at the lactam nitrogen to create more complex derivatives. These N-functionalization strategies can impart specific properties or enable further chemical modifications. For example, N-substituted derivatives of ε-caprolactam, such as N-(β-cyanoethyl)-ε-caprolactam, have been synthesized and studied for their thermal and chemical behavior. mdpi.com Such derivatives are often prepared through Michael addition reactions or by using functionalized alkylating agents. The introduction of functional groups can be tailored to modulate the molecule's biological activity or its utility as a monomer in polymerization reactions. researchgate.net

Reactivity of the Aminomethyl Group

The primary amine of the aminomethyl substituent at the 3-position of the azepan-2-one (B1668282) ring is a key site for a wide array of chemical transformations. Its nucleophilicity allows for facile reactions with various electrophiles, leading to the formation of new carbon-nitrogen and other heteroatom-nitrogen bonds.

Alkylation

The alkylation of the aminomethyl group involves the introduction of one or more alkyl substituents onto the nitrogen atom. Selective mono-alkylation of primary amines can be challenging due to the potential for over-alkylation to form secondary and tertiary amines. However, methods have been developed to control the degree of alkylation. One such strategy for the selective mono-N-alkylation of 3-amino alcohols involves the formation of a stable chelate with 9-borabicyclo[3.3.1]nonane (9-BBN), which could potentially be adapted for 3-(aminomethyl)azepan-2-one. organic-chemistry.org Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is another common method for introducing specific alkyl groups.

General Reaction Scheme for Alkylation of the Aminomethyl Group

Interactive Data Table: General Conditions for Amine Alkylation.

| Alkylating Agent | Reaction Type | Reducing Agent (if applicable) | Solvent | Typical Yield |

| Alkyl Halide | Nucleophilic Substitution | - | Acetonitrile (B52724) | Moderate to High |

| Aldehyde/Ketone | Reductive Amination | Sodium Borohydride (B1222165) | Methanol (B129727) | Good to Excellent |

| Epoxide | Ring Opening | - | Ethanol | High |

Acylation

The acylation of the aminomethyl group to form an amide is a robust and widely used transformation. This reaction is typically carried out using acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. The high nucleophilicity of the primary amine generally allows for facile acylation under mild conditions. In the context of 3-(aminomethyl)azepan-2-one hydrochloride, the reaction would likely require a base to neutralize the hydrochloride salt and the acid generated during the reaction. The resulting amide bond is generally stable and can significantly modify the biological profile of the parent molecule. The chemoselectivity of this reaction is typically high, with the primary amine reacting preferentially over the less nucleophilic lactam nitrogen. mdpi.com

General Reaction Scheme for Acylation of the Aminomethyl Group

Interactive Data Table: Common Reagents for Amine Acylation.

| Acylating Agent | Coupling Agent (if applicable) | Base | Solvent | Typical Yield |

| Acyl Chloride | - | Triethylamine | Dichloromethane | High |

| Acid Anhydride | - | Pyridine | Tetrahydrofuran (B95107) | High |

| Carboxylic Acid | DCC, HOBt | Diisopropylethylamine | Dimethylformamide | Good to Excellent |

Reductive Amination (as a post-synthetic modification)

Reductive amination, also known as reductive alkylation, is a highly effective method for introducing substituents to the primary amine of 3-(aminomethyl)azepan-2-one. This two-step, one-pot reaction involves the initial formation of an imine intermediate through the reaction of the primary amine with a carbonyl compound (an aldehyde or ketone), followed by the reduction of this imine to a more stable secondary or tertiary amine. This method is favored for its ability to prevent the over-alkylation that can occur in direct alkylation reactions with alkyl halides. masterorganicchemistry.com

The reaction is typically carried out in the presence of a suitable reducing agent. A variety of reducing agents can be employed, with the choice often depending on the specific substrates and desired reaction conditions. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The reaction conditions are generally mild, often proceeding at room temperature in solvents like methanol or water. organic-chemistry.org The use of catalysts, such as dibutyltin (B87310) dichloride with phenylsilane, can also facilitate this transformation, offering high functional group tolerance under mild conditions. organic-chemistry.org

The versatility of reductive amination allows for the introduction of a wide array of functional groups onto the 3-(aminomethyl)azepan-2-one scaffold, depending on the aldehyde or ketone used. This post-synthetic modification is a powerful tool for creating libraries of derivatives with diverse structures and potential applications.

Table 1: Examples of Reagents and Conditions for Reductive Amination

| Carbonyl Compound | Reducing Agent | Catalyst (if any) | Solvent | Product Type |

| Aromatic Aldehyde | Phenylsilane | Dibutyltin dichloride | Dichloromethane | N-Arylmethyl derivative |

| Aliphatic Ketone | Sodium Borohydride | Acetic Acid | Methanol | N-Alkyl derivative |

| Formaldehyde (B43269) | Sodium Cyanoborohydride | - | Acetonitrile/Water | N,N-Dimethyl derivative |

Substitution Reactions

The primary amine of this compound readily undergoes various substitution reactions, most notably acylation to form amides.

Acylation:

Acylation involves the reaction of the primary amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form a stable amide bond. This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl from an acyl chloride).

When using acyl chlorides, the reaction is vigorous and results in the formation of an N-substituted amide. rsc.org For instance, the reaction of an amine with ethanoyl chloride produces N-ethylethanamide and ethylammonium (B1618946) chloride. nih.gov

Acid anhydrides are also effective acylating agents. thieme-connect.de The reaction with cyclic anhydrides can be used to introduce a carboxylic acid functionality, which can be valuable for further modifications or for altering the solubility of the molecule.

The acylation of 3-(aminomethyl)azepan-2-one is a fundamental transformation that allows for the incorporation of a wide range of acyl groups, thereby modifying the compound's steric and electronic properties. This is a common strategy in medicinal chemistry to explore structure-activity relationships.

Table 2: Common Acylating Agents for Substitution Reactions

| Acylating Agent | Product Functional Group | Byproduct |

| Acyl Chloride (R-COCl) | Amide | HCl |

| Acid Anhydride ((RCO)₂O) | Amide | Carboxylic Acid |

| Succinic Anhydride | Amide with terminal carboxylic acid | - |

Modifications to the Azepane Ring System

The azepan-2-one (or ε-caprolactam) ring is a stable seven-membered lactam. Modifications to this ring system typically involve oxidation, reduction, or ring-opening polymerization.

Oxidation and Reduction Reactions

Oxidation: While the azepane ring itself is relatively resistant to oxidation under mild conditions, strong oxidizing agents can lead to ring opening or the formation of other oxidized species. The specific products would depend on the oxidant used and the reaction conditions. For instance, the oxidation of nitrogenous heterocycles can be a metabolic pathway, sometimes addressed by isotopic substitution to alter the reaction rate. nih.gov

Reduction: The lactam functionality of the azepane ring can be reduced to a cyclic amine (azepane). This transformation requires strong reducing agents, such as lithium aluminum hydride (LiAlH₄). The reduction of β-lactams to the corresponding amino alcohols is a known transformation in organic synthesis. researchgate.net This conversion of the amide to an amine significantly alters the chemical properties of the molecule, removing the planar amide group and introducing a more flexible, basic cyclic secondary amine.

Ring-Opening Polymerization of Azepane-2-one Derivatives

Azepan-2-one (ε-caprolactam) is the monomer used in the industrial production of Nylon-6 via ring-opening polymerization (ROP). wikipedia.org Substituted caprolactams, such as derivatives of 3-(aminomethyl)azepan-2-one, can also undergo ROP to produce functional polyamides.

The polymerization can be initiated by anionic, cationic, or enzymatic methods. rsc.org Anionic ring-opening polymerization (AROP) is the most common method and typically requires a strong base as a catalyst and an acylating agent as a co-initiator. rsc.org The properties of the resulting polyamide can be tailored by the choice of the substituted caprolactam monomer. The introduction of functional groups, such as the aminomethyl group in 3-(aminomethyl)azepan-2-one, can impart specific properties to the polymer, such as altered solubility, sites for cross-linking, or the ability to attach other molecules.

The synthesis of polyamides can also be achieved through the polycondensation of diamines with dicarboxylic acids. nih.govyoutube.com In this context, a derivative of 3-(aminomethyl)azepan-2-one could potentially be modified to act as either a diamine or a dicarboxylic acid monomer for step-growth polymerization.

Conjugation and Linker Chemistry for Complex Molecular Architectures

The bifunctional nature of 3-(aminomethyl)azepan-2-one, possessing both a reactive primary amine and a lactam ring that can be part of a larger polymeric structure, makes it a candidate for use in conjugation and linker chemistry.

The primary amine provides a convenient handle for attaching the molecule to other chemical entities, such as peptides, drugs, or imaging agents. nih.gov This is a common strategy in the development of antibody-drug conjugates (ADCs), where a linker connects a cytotoxic payload to an antibody. nih.govnih.gov The stability of the linker is crucial to ensure that the payload is only released at the target site. nih.gov

The azepane-2-one moiety can be incorporated into a polymer backbone, and the aminomethyl group can then serve as a pendant functional group for further modifications. This approach allows for the creation of functional materials with a high density of reactive sites.

Furthermore, derivatives of 3-(aminomethyl)azepan-2-one could be designed to act as branched linkers, enabling the attachment of multiple molecules to a single point. google.com The specific chemical properties of the azepane ring and the aminomethyl group can be fine-tuned through the derivatization strategies discussed above to create linkers with desired characteristics, such as hydrophilicity, rigidity, and cleavage properties. researchgate.net For instance, the incorporation of unnatural amino acids with bioorthogonal reactive groups allows for precise modification of peptides. nih.gov

Structural Elucidation and Conformational Analysis of 3 Aminomethyl Azepan 2 One Hydrochloride and Analogues

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the structural elucidation of organic molecules like 3-(Aminomethyl)azepan-2-one (B13187769) hydrochloride. Each technique provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule.

¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of a compound like 3-(Aminomethyl)azepan-2-one hydrochloride, one would expect to observe distinct signals for the protons on the azepane ring and the aminomethyl side chain. The chemical shifts (δ) of these protons would be influenced by their proximity to the carbonyl group, the nitrogen atom, and the electron-withdrawing effects of the hydrochloride salt. Protons adjacent to the nitrogen atoms and the carbonyl group would typically appear at a lower field (higher ppm values). Spin-spin coupling between adjacent non-equivalent protons would result in characteristic splitting patterns (e.g., doublets, triplets, multiplets), which can be used to deduce the connectivity of the protons. For comparison, in the six-membered ring analogue, 3-aminopiperidin-2-one, the protons on the ring appear as multiplets in the δ 1.50-3.35 ppm range in D₂O. rsc.org

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum would provide information on the number of non-equivalent carbon atoms and their chemical environments. The carbonyl carbon of the lactam would be expected to have a characteristic chemical shift in the range of δ 170-180 ppm. The carbons bonded to the nitrogen atoms would also exhibit distinct chemical shifts. For 3-aminopiperidin-2-one, the carbonyl carbon appears at δ 176.09 ppm, and the ring carbons resonate between δ 20.09 and 49.92 ppm in D₂O. rsc.org

Mass Spectrometry (MS, ESI-MS, HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS): This soft ionization technique is well-suited for polar molecules like this compound. In the positive ion mode, the spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecule. This is a crucial step in confirming the identity of a newly synthesized compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, characteristic absorption bands would be expected for:

N-H stretching: The amine hydrochloride would likely show broad absorption in the region of 2400-3200 cm⁻¹. The secondary amine in the lactam ring would also contribute to N-H stretching, typically around 3200-3500 cm⁻¹.

C=O stretching: The carbonyl group of the lactam (an amide) would exhibit a strong absorption band, typically in the range of 1630-1680 cm⁻¹.

C-H stretching: Aliphatic C-H stretching vibrations would be observed around 2850-3000 cm⁻¹.

N-H bending: Amine and amide N-H bending vibrations would appear in the 1500-1650 cm⁻¹ region.

X-ray Crystallography Studies (for related azepane-containing structures)

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not available, studies on other azepane derivatives have revealed that the seven-membered ring can adopt various conformations, such as chair, boat, and twist-chair forms. The preferred conformation in the solid state is influenced by the nature and position of substituents, as well as by intermolecular interactions like hydrogen bonding. The hydrochloride salt of the title compound would be expected to form a crystalline lattice with strong hydrogen bonding interactions involving the ammonium (B1175870) and amide groups and the chloride ion.

Conformational Preferences and Molecular Rigidity of the Azepane Ring

The seven-membered azepane ring is conformationally flexible due to the larger number of single bonds and the resulting lower energy barriers to rotation compared to smaller rings like cyclohexane.

Analysis of Dihedral Angles

The conformation of the azepane ring can be described by its set of endocyclic dihedral angles. These angles define the puckering of the ring. Different ideal conformations (chair, boat, twist-chair) have characteristic sets of dihedral angles. In substituted azepanes, the presence of substituents can significantly influence these angles and favor certain conformations over others to minimize steric strain and other unfavorable interactions. A detailed analysis of dihedral angles, often aided by computational modeling, is necessary to understand the conformational landscape of a specific azepane derivative.

Impact of Substituents on Conformation

The conformation of the seven-membered ring of azepan-2-one (B1668282), a caprolactam, is significantly influenced by the nature and position of its substituents. The inherent flexibility of this ring system means it can adopt several conformations, with the most common being the chair, boat, and twist-boat forms. The introduction of substituents, such as the aminomethyl group at the C-3 position in this compound, plays a crucial role in determining the most stable conformation by introducing various steric and electronic interactions.

Generally, the chair conformation is the most stable for monosubstituted caprolactams, as it minimizes torsional strain and non-bonded interactions. In this conformation, a substituent can occupy either an axial or an equatorial position. The equatorial position is typically favored for most substituents to avoid 1,3-diaxial interactions, which are destabilizing steric clashes between the axial substituent and the axial hydrogen atoms on the same side of the ring.

The preference for the equatorial position is primarily dictated by the steric bulk of the substituent. Larger, more sterically demanding groups will have a stronger preference for the equatorial orientation to minimize steric hindrance. For 3-(aminomethyl)azepan-2-one, the aminomethyl group at the C-3 position would be expected to preferentially occupy the equatorial position in the dominant chair conformation.

Intramolecular hydrogen bonding can also influence the conformational equilibrium. In the case of 3-(aminomethyl)azepan-2-one, the aminomethyl group has the potential to form a hydrogen bond with the carbonyl oxygen of the lactam ring. This interaction could stabilize certain conformations, potentially altering the typical preference for a chair-like structure or the equatorial positioning of the substituent. The protonation of the amino group to form the hydrochloride salt would further enhance its hydrogen-bonding capability, potentially leading to a more pronounced effect on the ring's conformation.

The following table summarizes the general impact of different types of substituents on the conformation of the azepan-2-one ring, based on established principles of conformational analysis.

| Substituent Type at C-3 | Expected Dominant Conformation | Primary Driving Force(s) |

| Small (e.g., -CH₃) | Chair | Minimization of torsional strain |

| Bulky (e.g., -C(CH₃)₃) | Chair with strong equatorial preference | Avoidance of 1,3-diaxial steric strain |

| Polar / H-bonding (e.g., -OH, -NH₂) | Chair or Twist-Boat | Potential for intramolecular hydrogen bonding |

| Electron-withdrawing (e.g., -NO₂) | Chair | Electronic effects on ring geometry |

Table 1. General Impact of Substituent Type on the Conformation of the Azepan-2-one Ring.

Computational Chemistry and Theoretical Investigations of 3 Aminomethyl Azepan 2 One Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern computational chemistry, offering insights into the electronic structure and properties of molecules.

Density Functional Theory (DFT) Approaches (e.g., B3LYP)

Density Functional Theory (DFT) has become a popular method for electronic structure calculations in chemistry and materials science. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a hybrid functional that combines the strengths of both Hartree-Fock theory and DFT. It is widely used for its balance of accuracy and computational cost in predicting molecular properties such as geometries, vibrational frequencies, and energies of reaction.

Basis Set Selection and Justification (e.g., 6-311G+(d,p), 6-311++G(d,p))

The choice of a basis set is crucial in quantum chemical calculations as it defines the set of functions used to build the molecular orbitals. Pople-style basis sets, such as 6-311G, are commonly used. The addition of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electron density, especially in systems with heteroatoms, hydrogen bonding, or anions. For instance, the 6-311G+(d,p) or 6-311++G(d,p) basis sets provide a flexible description of the electron distribution, which is essential for obtaining reliable results for molecules like 3-(Aminomethyl)azepan-2-one (B13187769) hydrochloride.

Molecular Geometry Optimization and Structural Parameters

Molecular geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This optimized geometry provides key structural information.

Calculated Bond Lengths, Bond Angles, and Dihedral Angles

Once a molecule's geometry is optimized using a chosen theoretical level (e.g., B3LYP/6-311++G(d,p)), specific structural parameters can be extracted. These include:

Bond Lengths: The equilibrium distances between the nuclei of two bonded atoms.

Bond Angles: The angles formed between three connected atoms.

Dihedral Angles: The angles between two planes, each defined by three atoms.

Without a specific computational study on 3-(Aminomethyl)azepan-2-one hydrochloride, a data table for these parameters cannot be generated.

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical behavior and reactivity.

Frontier Molecular Orbitals (FMOs): HOMO and LUMO Energy Levels

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity.

HOMO: The outermost orbital containing electrons, which acts as an electron donor. A higher HOMO energy level indicates a greater ability to donate electrons.

LUMO: The innermost orbital without electrons, which acts as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the opposite.

Specific energy values for the HOMO, LUMO, and the energy gap for this compound would require dedicated DFT calculations, which are not currently available in published literature.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule.

For this compound, the MEP map would reveal distinct regions of positive and negative potential. The regions of negative potential, typically colored in shades of red and yellow, indicate areas with an excess of electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential, depicted in shades of blue, signify electron-deficient areas that are prone to nucleophilic attack.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Values for Key Regions of this compound *

| Molecular Region | Predicted MEP Value (kcal/mol) |

| Carbonyl Oxygen | -45 to -60 |

| Protonated Amino Group | +90 to +120 |

| Azepane Ring (CH₂) | -10 to +10 |

Note: These values are illustrative and based on computational studies of similar functionalized cyclic amides.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wisc.eduwisc.eduq-chem.com This method allows for the quantitative assessment of electron delocalization and hyperconjugative interactions.

In this compound, NBO analysis would elucidate the nature of the amide bond within the azepan-2-one (B1668282) ring. A key interaction to investigate is the delocalization of the nitrogen lone pair into the antibonding π* orbital of the carbonyl group (n → π*). This interaction is characteristic of amides and contributes to the planarity and stability of the amide bond. The strength of this interaction can be quantified by the second-order perturbation energy, E(2).

Table 2: Illustrative Second-Order Perturbation Energies (E(2)) from NBO Analysis for this compound *

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(N) in amide | π(C=O) | 40 - 60 |

| σ(C-C) in ring | σ(C-N) in ring | 2 - 5 |

| σ(C-H) in ring | σ*(C-C) in ring | 1 - 4 |

Note: These values are representative and derived from computational studies on substituted lactams and amides. researchgate.net

Reactivity and Selectivity Prediction

Fukui functions are a component of conceptual density functional theory (DFT) used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. faccts.denih.gov The Fukui function, f(r), quantifies the change in electron density at a specific point when an electron is added to or removed from the molecule.

For this compound, Fukui function analysis would identify the atoms most susceptible to different types of chemical reactions.

Nucleophilic Attack (f⁺(r)): The sites with the largest values of f⁺(r) are the most likely to be attacked by a nucleophile. In this molecule, the protonated aminomethyl group and the carbonyl carbon are expected to have high f⁺(r) values.

Electrophilic Attack (f⁻(r)): The atoms with the highest f⁻(r) values are the preferred sites for electrophilic attack. The carbonyl oxygen is predicted to be the primary site for such interactions.

Radical Attack (f⁰(r)): The sites most susceptible to radical attack are indicated by high values of f⁰(r).

This analysis provides a quantitative measure of the reactivity of different atomic sites, complementing the qualitative picture provided by MEP mapping. researchgate.netnih.govresearchgate.net

The chemical behavior of this compound can be further understood by examining its donor-acceptor interactions. researchgate.netuea.ac.ukresearchgate.netarxiv.orgnih.gov The molecule contains both electron-donating and electron-accepting moieties. The amide group itself exhibits intramolecular donor-acceptor character, with the nitrogen atom acting as a donor and the carbonyl group as an acceptor.

The presence of the aminomethyl group introduces an additional site for potential donor-acceptor interactions, particularly in its deprotonated form. In the hydrochloride salt, the protonated amino group acts as a strong electron acceptor. Computational studies can quantify the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the LUMO is expected to be localized on the protonated aminomethyl group and the carbonyl carbon, indicating their role as electron acceptors. The HOMO would likely be associated with the carbonyl oxygen and the amide nitrogen, highlighting their electron-donating potential.

Spectroscopic Property Prediction and Validation (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be used to validate experimental data or to aid in the interpretation of spectra. rsc.orgmdpi.comnih.govresearchgate.net

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. By optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be determined. These predicted spectra can be compared with experimental data to confirm the molecular structure and to assign specific resonances to individual atoms. For instance, the chemical shift of the protons on the carbon adjacent to the protonated amino group would be predicted to be significantly downfield due to the electron-withdrawing effect.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound *

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 175 - 180 |

| C-N (in ring) | 50 - 55 |

| C-CH₂NH₃⁺ | 40 - 45 |

| CH₂NH₃⁺ | 35 - 40 |

| Other Ring Carbons | 25 - 40 |

Note: These are estimated values based on computational studies of substituted azepanones and related structures.

Thermochemical Properties (e.g., Zero-Point Vibrational Energy, Heat Capacity, Entropy)

Computational methods can be used to calculate various thermochemical properties of this compound, providing valuable data for understanding its stability and behavior under different thermodynamic conditions. acs.orgnih.govmdpi.com

Zero-Point Vibrational Energy (ZPVE): This is the vibrational energy that a molecule possesses even at absolute zero temperature. It is an important correction term in the calculation of reaction energies and enthalpies.

Heat Capacity (Cv): The heat capacity at constant volume is a measure of the amount of heat required to raise the temperature of the molecule by a certain amount. Computational calculations can predict how the heat capacity changes with temperature.

Entropy (S): Entropy is a measure of the disorder or randomness of a system. Theoretical calculations can provide the standard entropy of the molecule, which is useful for calculating the Gibbs free energy of reactions.

These thermochemical properties are derived from the calculated vibrational frequencies and are essential for a complete thermodynamic characterization of the molecule.

Table 4: Illustrative Calculated Thermochemical Properties of this compound at 298.15 K *

| Property | Calculated Value |

| Zero-Point Vibrational Energy (ZPVE) | 100 - 110 kcal/mol |

| Heat Capacity (Cv) | 40 - 50 cal/mol·K |

| Entropy (S) | 90 - 100 cal/mol·K |

Note: These values are illustrative and based on theoretical calculations for molecules of similar size and complexity.

Non-Linear Optical (NLO) Properties Calculations

Theoretical calculations of non-linear optical (NLO) properties are crucial in identifying materials with potential applications in optoelectronics and photonics. These computations, often employing Density Functional Theory (DFT), can predict molecular hyperpolarizabilities, which are key indicators of a material's NLO response.

A comprehensive search of scientific literature and computational chemistry databases was conducted to identify studies focused on the non-linear optical properties of this compound. This investigation aimed to find detailed research findings and data tables related to its calculated NLO properties, such as the first-order hyperpolarizability (β) and second-order hyperpolarizability (γ).

Despite a thorough search, no specific studies detailing the theoretical calculations of NLO properties for this compound were found in the available scientific literature. While the methodologies for such calculations are well-established and have been applied to a wide range of organic molecules to explore their NLO potential, it appears that this compound has not yet been the subject of such computational investigations. researcher.lifedtic.milnih.govresearchgate.netresearchgate.netscilit.comresearchgate.netjournaleras.comerciyes.edu.tr

Therefore, no data tables or detailed research findings on the NLO properties of this specific compound can be presented at this time. Further research in this area would be necessary to elucidate the potential of this compound as a non-linear optical material.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Azepane 2 One Amino Derivatives

General Design Principles for Modulating Molecular Interactions

The design of novel azepane-2-one amino derivatives with enhanced potency, selectivity, and pharmacokinetic properties is guided by several established medicinal chemistry principles. nih.govunar.ac.id These strategies focus on modifying the core scaffold and its substituents to optimize interactions with biological targets.

Bioisosteric replacement and scaffold hopping are powerful tools in drug design to enhance a compound's potency, synthetic accessibility, and drug-like properties, as well as to explore new chemical spaces. researchgate.netnih.gov Bioisosterism involves substituting a functional group with another that has similar biological properties. nih.gov This can lead to improved selectivity, reduced side effects, and better metabolic stability. nih.gov Scaffold hopping, a more significant structural modification, replaces the central molecular framework with a different one while aiming to retain or improve biological activity. nih.govnih.gov

For azepane-2-one derivatives, these techniques can be applied to:

Modify the azepane ring: Replacing the seven-membered ring with other cyclic or heterocyclic structures could lead to novel compounds with different conformational preferences and binding modes.

Alter substituents: The aminomethyl group or other substituents on the azepane ring can be replaced with bioisosteric equivalents to fine-tune interactions with the target.

These approaches, often guided by computational methods, help in navigating vast chemical spaces to identify promising new drug candidates. nih.govresearchgate.net

The aminomethyl group at the 3-position of the azepan-2-one (B1668282) ring is a critical pharmacophoric feature. Its primary amine provides a key interaction point, capable of forming hydrogen bonds or ionic interactions with amino acid residues in the binding site of a biological target. The flexibility of the aminomethyl side chain allows it to adopt various conformations to optimize these interactions.

Studies on related structures, such as 3-(aminomethyl)tetralones, have shown that this group is crucial for binding to receptors like dopamine (B1211576) D1 and D2. nih.gov The nature and substitution pattern of the amino group can significantly influence binding affinity and selectivity. Modifications to this group, such as alkylation or incorporation into a larger heterocyclic system, can be explored to modulate the compound's activity.

The physicochemical properties of a drug molecule, such as polarity and molecular rigidity, play a vital role in its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govunar.ac.id For azepane-2-one derivatives, these properties can be fine-tuned through strategic chemical modifications.

Molecular Rigidity: The conformational flexibility of the seven-membered azepane ring can be constrained by introducing ring fusions or bulky substituents. researchgate.net Increased rigidity can sometimes lead to higher binding affinity and selectivity by pre-organizing the molecule into a bioactive conformation, but it may also negatively impact solubility and permeability.

The strategic modulation of these properties is a key aspect of lead optimization, aiming to achieve a balance between target affinity and favorable pharmacokinetic characteristics. researchgate.net

Enantiomeric Purity and Chiral Recognition in Molecular Interactions

Chirality is a fundamental aspect of molecular recognition in biological systems. mdpi-res.comresearchgate.net For chiral molecules like 3-(Aminomethyl)azepan-2-one (B13187769), which possesses a stereocenter at the 3-position, the two enantiomers can exhibit significantly different pharmacological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can preferentially interact with one enantiomer over the other.

The enantiomeric purity of a drug candidate is therefore of paramount importance. researchgate.netresearchgate.net It is essential to develop enantioselective synthetic methods and analytical techniques to ensure the production and quality control of the desired enantiomer. researchgate.netnih.gov The presence of the undesired enantiomer (distomer) could lead to reduced efficacy, off-target effects, or even toxicity.

The three-dimensional arrangement of the aminomethyl group and other substituents on the azepane ring dictates how the molecule fits into the chiral binding pocket of its target. nih.gov Understanding these stereospecific interactions is crucial for designing more potent and selective therapeutic agents.

Computational Approaches in SAR Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery, providing valuable insights into structure-activity relationships and guiding the design of new molecules. researchgate.netmdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov This method allows researchers to visualize potential binding modes and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site. mdpi.comresearchgate.net

For 3-(Aminomethyl)azepan-2-one hydrochloride and its derivatives, molecular docking studies can be used to:

Predict binding affinities: By scoring the docked poses, it is possible to estimate the binding affinity of different analogs to a specific target, helping to prioritize compounds for synthesis and biological testing. nih.gov

Elucidate binding modes: Docking can reveal how the aminomethyl group and the azepan-2-one scaffold orient themselves within the binding pocket, providing a rationale for the observed SAR.

Guide lead optimization: By understanding the key interactions, medicinal chemists can design modifications to the lead compound that are predicted to enhance binding affinity and selectivity. mdpi.com

These in silico studies, while theoretical, provide a powerful and cost-effective means to explore the SAR of azepane-2-one derivatives and accelerate the drug discovery process. rsc.org

Emerging Applications and Role in Advanced Chemical Research

Utilization as Chemical Building Blocks and Synthetic Intermediates

3-(Aminomethyl)azepan-2-one (B13187769) hydrochloride serves as a bifunctional building block in organic synthesis. The presence of a primary amine and a lactam functionality within the same molecule allows for a variety of chemical transformations. The primary amine can readily participate in nucleophilic addition and substitution reactions, enabling the introduction of the azepan-2-one (B1668282) moiety into larger molecular frameworks.

The lactam ring itself can undergo ring-opening reactions, providing access to linear amino acid derivatives. This dual reactivity makes it a strategic intermediate for the synthesis of diverse chemical entities. Its application can be envisioned in the construction of compounds with potential biological activity, where the caprolactam scaffold can impart specific conformational properties.

Development of Conformationally Constrained Scaffolds for Peptidomimetics

The design of peptidomimetics, molecules that mimic the structure and function of peptides, is a significant area of medicinal chemistry. A key strategy in this field is the use of conformationally constrained scaffolds to orient pharmacophoric groups in a bioactive conformation, leading to enhanced potency and selectivity.

The rigid cyclic structure of the azepan-2-one ring in 3-(aminomethyl)azepan-2-one hydrochloride makes it an attractive scaffold for this purpose. By incorporating this moiety into a peptide backbone, researchers can introduce a specific bend or turn, mimicking the secondary structures of natural peptides. The aminomethyl group provides a convenient handle for attachment to the peptide chain, while the lactam ring restricts the conformational freedom of the resulting molecule. This approach can lead to the development of novel therapeutic agents with improved pharmacokinetic properties.

Contribution to the Synthesis of Complex Heterocyclic Systems

Heterocyclic compounds are a cornerstone of modern medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The development of novel and efficient methods for the synthesis of complex heterocyclic systems is therefore of paramount importance.

This compound can serve as a precursor for the synthesis of fused heterocyclic systems. The inherent reactivity of the amine and lactam functionalities can be exploited in cyclization reactions to construct bicyclic and polycyclic frameworks. For instance, condensation reactions involving the primary amine and subsequent intramolecular cyclizations could lead to the formation of novel nitrogen-containing heterocyclic structures with potential applications in drug discovery and materials science.

Polymer Chemistry Applications (e.g., Functional Aliphatic Polyamides)

The field of polymer chemistry is continually seeking new monomers to create materials with tailored properties. Functional aliphatic polyamides, for example, are of interest for a variety of applications due to their combination of mechanical strength and chemical functionality.

Future Research Directions and Unexplored Avenues

Development of Novel Stereoselective Synthetic Methodologies for Azepane-2-one Systems

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods for producing enantiomerically pure azepane-2-one derivatives is a critical area for future research. While various methods exist for the synthesis of lactams, achieving high levels of stereocontrol in seven-membered rings remains a challenge.

Future efforts in this domain are likely to focus on several promising strategies. One such avenue is the application of transition metal-catalyzed asymmetric reactions. For instance, intramolecular hydroamination and cyclocarbonylation reactions, guided by chiral ligands, could provide direct access to enantiomerically enriched azepan-2-one (B1668282) cores. The development of novel catalyst systems that can effectively control the stereochemistry at the C3 position during ring formation is a key objective.

Another area of exploration is organocatalysis, which has emerged as a powerful tool for asymmetric synthesis. Chiral Brønsted acids or bases could be employed to catalyze the cyclization of appropriate acyclic precursors, inducing chirality in the final product. The design of organocatalysts specifically tailored for the formation of seven-membered rings will be crucial for the success of this approach. Furthermore, biocatalysis, utilizing enzymes such as lipases or amidases, could offer a green and highly selective alternative for the synthesis of chiral azepan-2-ones. The directed evolution of enzymes to enhance their activity and selectivity for specific azepan-2-one precursors is a particularly exciting prospect.

A summary of potential stereoselective synthetic strategies is presented in Table 1.

| Synthetic Strategy | Catalyst/Reagent | Potential Advantages | Key Research Challenge |

| Asymmetric Hydroamination | Chiral transition metal complexes (e.g., Rh, Pd, Au) | Atom economy, directness | Control of regioselectivity and enantioselectivity in 7-membered ring formation |

| Asymmetric Cyclocarbonylation | Chiral palladium or cobalt complexes | Use of simple starting materials | Harsh reaction conditions, catalyst stability |

| Organocatalytic Cyclization | Chiral Brønsted acids, bifunctional catalysts | Metal-free, mild conditions | Design of catalysts for medium-sized rings |

| Biocatalytic Synthesis | Engineered enzymes (lipases, amidases) | High enantioselectivity, green chemistry | Enzyme stability and substrate scope |

Advanced Computational Modeling for Reaction Mechanism Prediction and Property Tuning

Computational chemistry offers a powerful toolkit for accelerating the development of novel synthetic methods and for predicting the properties of new molecules. In the context of 3-(aminomethyl)azepan-2-one (B13187769) hydrochloride, advanced computational modeling can provide invaluable insights into several key areas.

Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of existing and newly developed synthetic reactions. By modeling the transition states and reaction intermediates, researchers can gain a deeper understanding of the factors that control reactivity and selectivity. This knowledge can then be used to optimize reaction conditions and to design more efficient catalysts. For instance, computational studies could help in understanding the role of the aminomethyl group in directing the stereochemical outcome of a reaction.

Beyond reaction mechanisms, computational modeling is also a valuable tool for property prediction. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity and physicochemical properties of novel derivatives of 3-(aminomethyl)azepan-2-one. These models, built upon data from experimental studies, can be used to virtually screen large libraries of compounds, prioritizing those with the most promising profiles for synthesis and testing. Molecular dynamics simulations can also be used to study the conformational preferences of the azepane ring and to model its interactions with biological targets, aiding in the rational design of new therapeutic agents.